Lewis A Trisaccharide, Methyl Glycoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

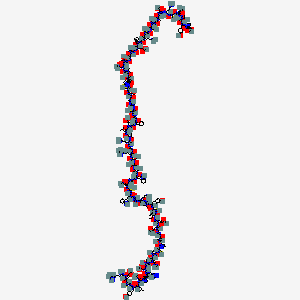

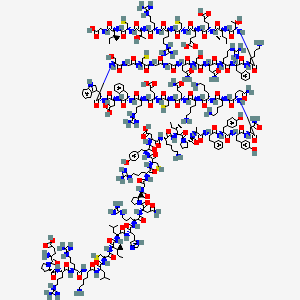

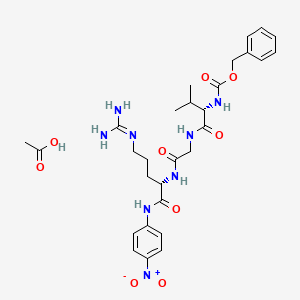

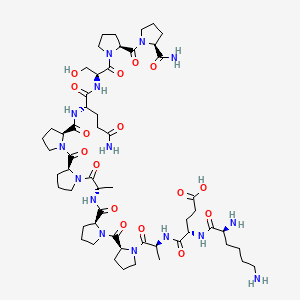

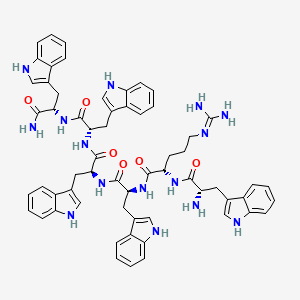

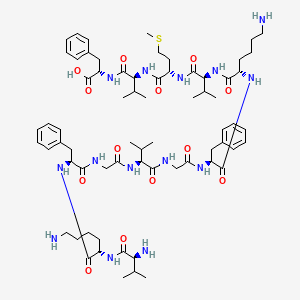

Lewis A Trisaccharide, Methyl Glycoside is a pivotal compound that finds extensive application in research pertaining to carbohydrate-based drug design . It is a crucial intermediary in the synthesis of Lewis A antigens, which hold relevance in cancer investigations and immunotherapeutic approaches . It has been found to be present in the glycan structures of spermatozoa and is a major component of the glycan structures on the surface of HL-60 cells .

Molecular Structure Analysis

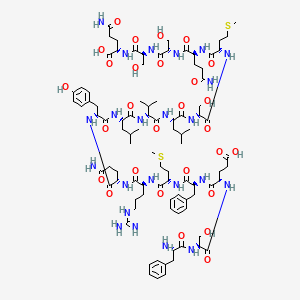

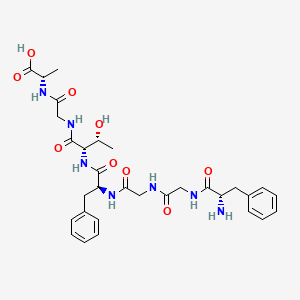

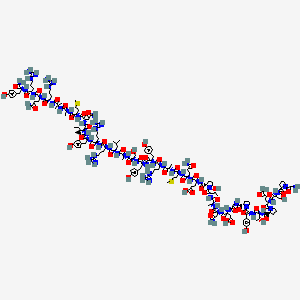

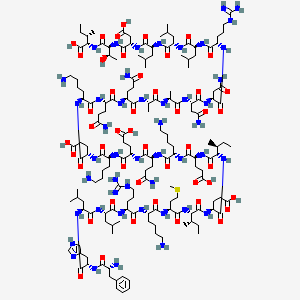

The molecular formula of this compound is C21H37NO15 . It contains a total of 74 atoms, including 37 Hydrogen atoms, 21 Carbon atoms, 1 Nitrogen atom, and 15 Oxygen atoms . It contains total 76 bond(s); 39 non-H bond(s), 1 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), 3 six-membered ring(s), 1 secondary amide(s) (aliphatic), 8 hydroxyl group(s), 2 primary alcohol(s), 6 secondary alcohol(s), and 6 ether(s) (aliphatic) .Physical and Chemical Properties Analysis

This compound is a solid substance that is soluble in Methanol and Water . It has a melting point of 177-180°C (lit.) (dec.) .Applications De Recherche Scientifique

Synthesis Approaches : Studies have described methods for synthesizing Lewis A Trisaccharide and its derivatives. El-Sokkary et al. (1998) detailed the synthesis of a tetrasaccharide glycoside relevant to sialyl Lewis X structure, important in understanding cell adhesion mechanisms (El-Sokkary et al., 1998). Liao and Auzanneau (2005) discussed the impact of the amide group in N-acetylglucosamine glycosyl acceptors on glycosylation, relevant to the synthesis of Lewis A trisaccharide analogues (Liao & Auzanneau, 2005).

Fragmentation Mechanisms : Iwan and Grotemeyer (2021) investigated the fragmentation mechanism of protonated Lewis A trisaccharide, essential for its identification and assignment using mass spectrometric methods (Iwan & Grotemeyer, 2021).

Molecular Dynamics and Structure Analysis : Studies like that by Miller et al. (1992) have utilized NMR spectroscopy and molecular dynamics simulations to determine the solution structure of Lewis x oligosaccharide, which is closely related to Lewis A trisaccharide (Miller et al., 1992).

Applications in Medical Research : Research has also focused on the synthesis of Lewis A trisaccharide derivatives for medical applications. For example, Lu et al. (2014) described the synthesis of a sialyl Lewis(x) derivative for cancer diagnosis (Lu et al., 2014).

Glycosylation Methods : Studies like those by Petersen and Jensen (2001) have developed new glycosylation methods under neutral conditions, which could be applicable to the synthesis of complex oligosaccharides like Lewis A trisaccharide (Petersen & Jensen, 2001).

Safety and Hazards

Mécanisme D'action

Target of Action

Lewis A Trisaccharide, Methyl Glycoside is a complex carbohydrate that is synthesized by the chemical modification of an oligosaccharide

Mode of Action

It is known that the compound undergoes fragmentation in the gas phase, a process that is essential for its identification and assignment by mass spectrometric methods such as esi-ms . The comparison between the underivatized and the methylated species has shown that the reducing end plays a key role in this mechanism .

Pharmacokinetics

It is known that the compound is soluble in methanol and water , which suggests that it may be readily absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes and renal clearance, respectively.

Result of Action

It is known that the main product of the fragmentation are y-type fragment ions and a combination of y-type fragmentation and the loss of water at the reducing end .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its solubility in methanol and water suggests that its action may be influenced by the hydration status of the body. Additionally, its stability may be affected by temperature, as it is recommended to be stored at -20°C .

Analyse Biochimique

Biochemical Properties

It is known that the reducing end plays a key role in its fragmentation mechanism . The main product of the fragmentation are Y-type fragment ions and a combination of Y-type fragmentation and the loss of water at the reducing end .

Molecular Mechanism

The molecular mechanism of Lewis A Trisaccharide, Methyl Glycoside involves a complex fragmentation process. The [M + H] + species of Lewis A Trisaccharide and this compound were studied by ESI-MS with FT-ICR as mass analyzer with respect to their fragmentation mechanism . The comparison between the underivatized and the methylated species has shown that the reducing end plays a key role in this mechanism .

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)36-17-9(5-24)35-19(32-3)10(22-7(2)25)18(17)37-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6?,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCROZRVVJQWNN-QITCBKQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857928 |

Source

|

| Record name | Methyl (5xi)-6-deoxy-beta-D-arabino-hexopyranosyl-(1->4)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186315-40-2 |

Source

|

| Record name | Methyl (5xi)-6-deoxy-beta-D-arabino-hexopyranosyl-(1->4)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Imidazo[1,2-a]purin-9-one, 3-acetyl-6,7-bis(acetyloxy)-3,4,6,7-tetrahydro- (9CI)](/img/no-structure.png)